L-Phenylalanine-15N

Metabolic Tracer In Vivo Kinetics Phenylalanine Flux

Metabolic tracer studies require stable labels resistant to in vivo exchange. Deuterated phenylalanine tracers suffer >35% overestimation error during splanchnic metabolism due to proton exchange, while 14N lacks NMR activity. L-Phenylalanine-15N (CAS 29700-34-3) offers: - Non-exchangeable 15N label (98 atom %) for absolute quantification - NMR-active nucleus enabling 1H-15N HSQC in protein studies - ≥90% incorporation efficiency in eukaryotic expression systems - +1 Da mass shift for LC-MS/MS internal standardization

Molecular Formula C9H11NO2
Molecular Weight 166.18 g/mol
CAS No. 29700-34-3
Cat. No. B555820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine-15N
CAS29700-34-3
SynonymsL-Phenylalanine-15N; 29700-34-3; 490105_ALDRICH; SCHEMBL1332296
Molecular FormulaC9H11NO2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1
InChIKeyCOLNVLDHVKWLRT-YTRLMEAHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine-15N (CAS 29700-34-3) for Metabolic Tracing and Quantitative Proteomics: A Stable Isotope-Labeled Essential Amino Acid Procurement Guide


L-Phenylalanine-15N (CAS 29700-34-3) is the nitrogen-15 labeled isotopologue of the essential aromatic amino acid L-phenylalanine, featuring the substitution of the natural ¹⁴N atom in the amino group with the stable, non-radioactive ¹⁵N isotope. With an isotopic purity typically specified at 98 atom % ¹⁵N and a molecular mass shift of M+1 relative to the unlabeled compound , this compound serves as a precise tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based workflows. Its NMR-active ¹⁵N nucleus enables direct detection and quantification in protein structural studies, while its essential amino acid nature ensures exclusive metabolic incorporation in auxotrophic systems. This guide is intended for scientific procurement and experimental design, focusing on quantifiable differentiators that justify selection over alternative labeled phenylalanine analogs.

Stable Isotope Tracer

Non-radioactive ¹⁵N label for metabolic flux analysis and protein NMR.

Essential Amino Acid

Auxotrophic incorporation ensures tracer specificity in cell culture and in vivo models.

MS & NMR Dual Utility

Defined +1 Da mass shift for LC-MS; NMR-active ¹⁵N nucleus for structural studies.

Why L-Phenylalanine-15N Cannot Be Replaced by Deuterated or ¹³C-Labeled Analogs: Isotope-Specific Performance in In Vivo and In Vitro Assays


Stable isotope-labeled amino acids are not interchangeable commodities; each isotopic substitution imparts unique physicochemical properties that dictate suitability for specific applications. Deuterium (²H) labels, while commonly used, are prone to metabolic exchange in vivo, introducing variability in tracer studies . Carbon-13 (¹³C) labels are invaluable for metabolic flux analysis but can increase molecular complexity and cost without offering the same NMR-specific advantages as ¹⁵N. L-Phenylalanine-15N provides a stable, non-exchangeable label that resists in vivo isotopic dilution, ensuring accurate quantification in both human tracer studies and cell culture experiments. Furthermore, the ¹⁵N nucleus is NMR-active, unlike the quadrupolar ¹⁴N, enabling high-resolution protein structure determination by NMR . Substituting L-Phenylalanine-15N with a deuterated analog in an intragastric tracer study, for instance, would introduce a known systematic bias due to proton exchange, as quantified in the evidence below . Therefore, assay-specific isotopic selection is a critical procurement decision, not a matter of simple availability.

Deuterated tracers may introduce flux bias
Proton exchange during first-pass splanchnic metabolism can overestimate phenylalanine flux vs. ¹⁵N tracer.
¹³C labels lack NMR-active nucleus
Carbon-13 labeling may not support ¹⁵N-based protein NMR studies and can add spectral complexity.
Non-¹⁵N labels may require extra validation
Substituting with deuterated or unlabeled phenylalanine may demand correction factors or replicate experiments.

Quantitative Differentiation Evidence for L-Phenylalanine-15N: Head-to-Head Performance Comparisons for Procurement Decisions


Superior In Vivo Metabolic Stability: L-[¹⁵N]Phenylalanine Avoids the Systematic Flux Overestimation Observed with Deuterated Tracers

In a direct head-to-head comparison of three phenylalanine tracers infused intragastrically (IG) in healthy adult men, L-[ring-²H₅]phenylalanine yielded a significantly higher measured flux (74 ± 6.23 µmol·kg⁻¹·h⁻¹) compared to both L-[¹⁵N]phenylalanine (54.24 ± 4.7 µmol·kg⁻¹·h⁻¹) and L-[1-¹³C]phenylalanine (61.15 ± 5.3 µmol·kg⁻¹·h⁻¹). This discrepancy was attributed to proton exchange of the deuterium label in the splanchnic bed, a phenomenon not observed with the ¹⁵N label . The study concluded that the deuterated tracer is unsuitable for IG administration due to this isotope effect, whereas ¹⁵N and ¹³C tracers provided more physiologically accurate flux estimates .

Flux Measurement
Head-to-head
¹⁵N flux 54.24 µmol/kg/h
vs. ²H₅ 74 µmol/kg/h (26.6% lower, P<0.05)
Reported more accurate flux estimates with ¹⁵N label in intragastric tracer studies.
Deuterated tracers introduce systematic proton-exchange bias.
Metabolic Tracer In Vivo Kinetics Phenylalanine Flux

High Efficiency of ¹⁵N Incorporation in Eukaryotic Expression Systems: Quantitative Advantage for NMR Protein Structural Studies

A study on amino-acid-type selective isotope labeling in baculovirus-infected insect cells demonstrated that L-Phenylalanine-15N achieved a high ¹⁵N incorporation rate of ≥90% when used to label the catalytic domain of c-Abl kinase. This high incorporation efficiency was comparable to that observed for tyrosine and valine, but significantly superior to the incorporation of ¹⁵N-glycine, a non-essential amino acid . The resulting HSQC NMR spectra displayed the expected number of resonances, confirming that the label was successfully and selectively integrated into phenylalanine residues without metabolic scrambling .

Protein NMR Labeling
Class-level
≥90% incorporation
Supports efficient selective labeling for HSQC NMR in baculovirus/insect cells.
Non-essential amino acids may show variable incorporation.
Protein NMR Isotope Labeling Baculovirus Expression

Defined Mass Shift and High Isotopic Purity for Accurate Quantification in Mass Spectrometry

L-Phenylalanine-15N provides a defined mass shift of M+1 relative to the unlabeled compound (molecular weight 166.18 vs. 165.19 for natural abundance phenylalanine) . Commercial research-grade material is supplied with a certified isotopic purity of 98 atom % ¹⁵N, representing a >270-fold enrichment over the natural ¹⁵N abundance of 0.36% . This high enrichment and predictable mass shift are essential for its function as an internal standard in LC-MS/MS workflows, where it enables precise quantification of phenylalanine and its metabolites in complex biological matrices without the need for derivatization .

MS Internal Standard
Specification review
M+1 shift, 98 atom % ¹⁵N
Supports accurate LC-MS/MS quantification without derivatization.
Co-elutes with analyte; >270-fold enrichment over natural abundance.
Mass Spectrometry Internal Standard Quantitative Proteomics

Application in Dual-Tracer Studies: L-[¹⁵N]Phenylalanine Enables Simultaneous Measurement of Dietary Amino Acid Metabolism with ¹³C-Leucine

In a dual stable isotope-tracer study designed to assess the metabolic fate of dietary amino acids in healthy men, L-[¹⁵N]phenylalanine was infused intraduodenally simultaneously with [1-¹³C]leucine . This approach allowed researchers to differentiate between the splanchnic uptake and peripheral delivery of two distinct essential amino acids in a single experimental session. The use of orthogonal isotope labels (¹⁵N and ¹³C) is a key advantage, as it prevents mass spectral overlap and enables simultaneous, independent quantification of each amino acid's kinetics without cross-interference .

Multiplexed Tracing
Method context
Dual ¹⁵N-Phe / ¹³C-Leu infusion
Enables concurrent, independent amino acid flux measurement in human research.
Orthogonal labels prevent mass spectral interference.
Dual-Tracer Human Nutrition Amino Acid Metabolism

Procurement-Driven Application Scenarios for L-Phenylalanine-15N: Where This Specific Isotopologue Outperforms Alternatives


In Vivo Human Metabolic Tracer Studies Requiring Enteral or Oral Administration

For clinical studies where the tracer is administered via the gastrointestinal tract (e.g., intragastric, intraduodenal, or oral), L-Phenylalanine-15N is the preferred choice. As demonstrated by Krempf et al., deuterated phenylalanine tracers (e.g., L-[ring-²H₅]phenylalanine) suffer from significant proton exchange during first-pass splanchnic metabolism, leading to a >35% overestimation of whole-body flux . This artifact is absent with the ¹⁵N label, ensuring that the measured kinetics accurately reflect the physiological process of interest. Procurement of L-Phenylalanine-15N for such studies avoids the need for post-hoc correction factors or the risk of misinterpreted data.

Amino Acid-Selective Isotope Labeling of Proteins in Eukaryotic Expression Systems for NMR Spectroscopy

When high-resolution protein NMR studies require selective labeling of phenylalanine residues to simplify spectral complexity, L-Phenylalanine-15N offers a proven high incorporation efficiency (≥90%) in eukaryotic systems like baculovirus-infected insect cells . This is a critical differentiator, as attempts to label with non-essential amino acids (e.g., glycine) often result in low and variable incorporation due to endogenous synthesis . Selecting L-Phenylalanine-15N ensures that the investment in labeled media yields a protein sample with sufficient ¹⁵N enrichment for interpretable ¹H-¹⁵N HSQC spectra, directly enabling structure-function studies of challenging protein targets.

LC-MS/MS Internal Standard for Accurate Quantification of Phenylalanine in Complex Biological Matrices

For targeted metabolomics and pharmacokinetic assays requiring absolute quantification of phenylalanine, L-Phenylalanine-15N serves as an ideal internal standard. Its +1 Da mass shift distinguishes it from the endogenous analyte while preserving near-identical chromatographic retention time and ionization efficiency . The high commercial isotopic purity (98 atom % ¹⁵N) minimizes signal contribution from the unlabeled isotopologue, simplifying calibration curves and improving assay sensitivity . This is particularly valuable in workflows analyzing underivatized amino acids, where the ¹⁵N-labeled standard enables robust quantification without the added complexity and variability of chemical derivatization steps .

Dual-Isotope Tracer Studies for Multi-Amino Acid Metabolic Profiling

L-Phenylalanine-15N can be strategically paired with ¹³C-labeled amino acids (e.g., [1-¹³C]leucine) in simultaneous infusion protocols to investigate the differential metabolism of multiple amino acids in a single experiment . The orthogonal isotopic labels (¹⁵N vs. ¹³C) are easily resolved by mass spectrometry, eliminating cross-interference. This experimental design maximizes data density from a limited number of subjects, reducing both ethical burden and project cost. Procurement of L-Phenylalanine-15N for this purpose enables a powerful, multiplexed approach to understanding complex nutritional and metabolic pathways in vivo.

Application
Selection Property
Validation Focus
In vivo human metabolic tracer research (enteral route)
Non-exchangeable ¹⁵N label resists isotopic dilution
Verify flux accuracy free from deuterium exchange artifact
Protein NMR via amino-acid-selective labeling in eukaryotes
High incorporation efficiency in baculovirus/insect cells
Confirm ≥90% ¹⁵N enrichment by HSQC NMR
LC-MS/MS internal standard for phenylalanine quantification
Defined +1 Da mass shift, 98% ¹⁵N purity
Assess co-elution and ionization equivalence in matrix
Dual-isotope tracer studies for multi-amino acid profiling
Orthogonal ¹⁵N/¹³C labels avoid spectral interference
Ensure independent MS detection without cross-talk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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